molecular formula C10H17N3 B6165001 1-(5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine CAS No. 1913250-83-5

1-(5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine

Cat. No. B6165001
CAS RN: 1913250-83-5
M. Wt: 179.3
InChI Key:
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Description

1-(5,5-Dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine, also known as 5-Methyl-1H-indazole-3-methanamine or 5-Me-Ind, is an organic compound with a molecular formula of C8H13N2. It is a member of the indazole family, which is a class of heterocyclic compounds that contain a six-membered ring with three nitrogen atoms. 5-Me-Ind has been studied extensively in the scientific research community due to its potential applications in organic synthesis, drug design, and medicinal chemistry.

Scientific Research Applications

5-Me-Ind has a wide range of applications in scientific research, particularly in the fields of organic synthesis, drug design, and medicinal chemistry. For example, it has been used as a starting material for the synthesis of various indazole derivatives, as well as for the preparation of novel nitrogen-containing heterocyclic compounds. Additionally, 5-Me-Ind has been used as a ligand in the synthesis of various organometallic complexes.

Mechanism of Action

The mechanism of action of 5-Me-Ind is not well understood, but it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs. Specifically, it is thought to inhibit the activity of cytochrome P450 enzymes, which are responsible for metabolizing a wide range of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Me-Ind are not well understood. However, it has been shown to exhibit anti-inflammatory and analgesic properties in animal studies. Additionally, it has been reported to possess anticonvulsant and anxiolytic activities in rodent models.

Advantages and Limitations for Lab Experiments

5-Me-Ind has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is readily available from chemical suppliers. Additionally, it is relatively stable and can be stored at room temperature. However, it is also important to note that it is a potentially hazardous compound, and appropriate safety protocols should be followed when handling it.

Future Directions

There are several possible future directions for research involving 5-Me-Ind. For example, further studies could be conducted to better understand the mechanism of action and biochemical and physiological effects of the compound. Additionally, more research could be conducted to explore its potential applications in drug design and medicinal chemistry. Furthermore, studies could be conducted to investigate the effects of 5-Me-Ind on other biological systems, such as the cardiovascular and immune systems. Finally, further research could be conducted to explore the potential for 5-Me-Ind to interact with other compounds and its potential for use in combination therapies.

Synthesis Methods

5-Me-Ind is synthesized through a multi-step process involving the condensation of 1-methyl-3-nitro-1H-indazole with formaldehyde, followed by the reduction of the nitro group with sodium borohydride. The product is then purified by recrystallization, and the purity is confirmed by thin-layer chromatography (TLC).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine involves the reaction of 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole with formaldehyde followed by reduction with sodium borohydride.", "Starting Materials": [ "5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole", "Formaldehyde", "Sodium borohydride", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole in methanol.", "Step 2: Add formaldehyde to the solution and stir for 2 hours at room temperature.", "Step 3: Add sodium borohydride to the reaction mixture and stir for an additional 2 hours.", "Step 4: Quench the reaction with hydrochloric acid and extract the product with ethyl acetate.", "Step 5: Purify the product by column chromatography to obtain 1-(5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine." ] }

CAS RN

1913250-83-5

Product Name

1-(5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine

Molecular Formula

C10H17N3

Molecular Weight

179.3

Purity

95

Origin of Product

United States

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